

Unveiling the Architectural Nuances of Carbazomycin G: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbazomycin G

Cat. No.: B052092

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A comprehensive technical guide detailing the chemical structure and stereochemistry of **Carbazomycin G**, a carbazole alkaloid, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's structural features, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this potent antifungal compound.

Core Chemical Structure

Carbazomycin G is a novel congener of the carbazomycin complex, isolated from the culture broth of *Streptoverticillium ehimense*.^[1] Its distinctive chemical architecture is characterized by a carbazole nucleus fused with a unique quinol moiety. The molecular formula has been determined to be $C_{17}H_{19}NO_3$. The structural elucidation was accomplished through a combination of mass spectrometry, 1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallographic analysis.^[1]

Table 1: Physicochemical Properties of **Carbazomycin G**

Property	Value
Molecular Formula	C ₁₇ H ₁₉ NO ₃
Molecular Weight	285.34 g/mol
Appearance	Pale yellow needles
Melting Point	194-196 °C
UV λ _{max} (MeOH) nm (ε)	232 (30,100), 253 (15,700), 298 (8,100), 330 (sh, 3,900), 342 (4,500)
Specific Rotation ([α] _D ²⁵)	0° (c 1.0, MeOH)

Spectroscopic and Crystallographic Data

The precise arrangement of atoms in **Carbazomycin G** has been mapped through extensive spectroscopic and crystallographic studies. The following tables summarize the key quantitative data obtained from these analyses.

Table 2: ¹H NMR Spectroscopic Data for **Carbazomycin G** (400 MHz, CDCl₃)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	1.55	s	
H-4	4.80	br s	
H-5	7.28	d	8.0
H-6	7.35	t	8.0
H-7	7.95	d	8.0
H-8	7.99	s	
2-CH ₃	2.35	s	
3-OCH ₃	3.88	s	
9-NH	8.55	br s	

Table 3: ^{13}C NMR Spectroscopic Data for **Carbazomycin G** (100 MHz, CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C-1	75.2
C-2	135.8
C-3	155.4
C-4	105.5
C-4a	141.1
C-4b	120.2
C-5	119.8
C-6	124.5
C-7	118.9
C-8	110.8
C-8a	125.7
C-9a	138.9
1-CH ₃	28.9
2-CH ₃	12.1
3-OCH ₃	55.6
C-1' (Quinol)	188.2
C-4' (Quinol)	182.7

Stereochemistry

The stereochemistry of **Carbazomycin G** is a critical aspect of its structure. The molecule possesses a chiral center at the C-1 position of the quinol ring. However, the specific rotation has been determined to be 0° , indicating that **Carbazomycin G** is isolated as a racemic

mixture.[1] The X-ray crystallographic analysis confirmed the relative stereochemistry of the molecule.

Experimental Protocols

Isolation of Carbazomycin G

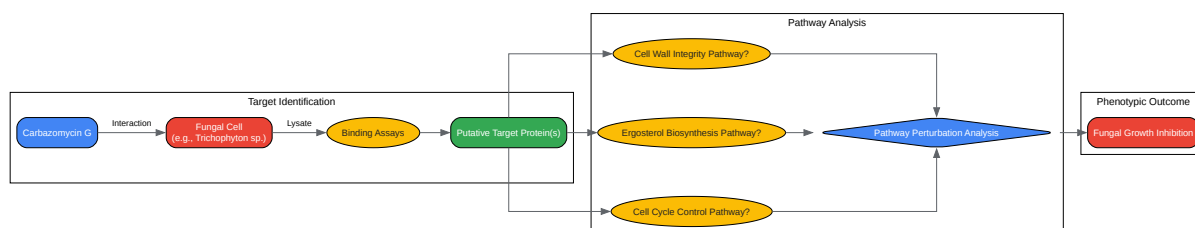
The producing organism, *Streptoverticillium ehimense* H1051-MY10, was cultured in a jar fermentor containing a medium of glucose, soluble starch, soybean meal, and inorganic salts. After 72 hours of fermentation, the culture broth was filtered. The mycelial cake was extracted with acetone, and the extract was concentrated. The resulting aqueous residue was then extracted with ethyl acetate. The ethyl acetate extract was concentrated and subjected to silica gel column chromatography, followed by preparative thin-layer chromatography to yield pure **Carbazomycin G**.

Spectroscopic and Crystallographic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a JEOL GX-400 spectrometer in CDCl_3 . Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** High-resolution electron impact mass spectra (HREIMS) were obtained using a JEOL JMS-DX303 mass spectrometer.
- **X-ray Crystallography:** A single crystal of **Carbazomycin G** was obtained by recrystallization from a mixture of chloroform and n-hexane. The crystallographic data were collected on a Rigaku AFC-5R diffractometer using graphite-monochromated $\text{Cu K}\alpha$ radiation. The structure was solved by direct methods and refined by full-matrix least-squares procedures.

Biological Activity and Potential Workflow

Carbazomycin G has demonstrated moderate antifungal activity, particularly against species of *Trichophyton*.[1] While the precise signaling pathway of its antifungal action has not been fully elucidated, a logical workflow for its investigation can be proposed.



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Proposed workflow for elucidating the antifungal mechanism of **Carbazomycin G**.

This proposed workflow outlines the key steps from initial interaction with the fungal cell to the identification of a specific molecular target and the subsequent analysis of perturbed signaling pathways leading to the observed antifungal effect. Further research is required to validate these potential mechanisms of action.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Architectural Nuances of Carbazomycin G: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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